4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid
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Overview
Description
4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an acetylpiperazine moiety attached to an iodobenzoic acid framework, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the acetyl and piperazine moieties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the acetyl and piperazine groups.
Reduction Products: Reduced forms of the acetyl and piperazine groups.
Scientific Research Applications
4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(4-Acetylpiperazin-1-yl)acetic acid: Shares the acetylpiperazine moiety but lacks the iodobenzoic acid framework.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a piperazine ring but differs in the attached functional groups and overall structure.
Uniqueness: 4-(4-Acetylpiperazin-1-yl)-3-iodobenzoic acid is unique due to the combination of the acetylpiperazine and iodobenzoic acid moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
1131614-95-3 |
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Molecular Formula |
C13H15IN2O3 |
Molecular Weight |
374.17 g/mol |
IUPAC Name |
4-(4-acetylpiperazin-1-yl)-3-iodobenzoic acid |
InChI |
InChI=1S/C13H15IN2O3/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13(18)19)8-11(12)14/h2-3,8H,4-7H2,1H3,(H,18,19) |
InChI Key |
QFJDQPFSPUSIGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)I |
Origin of Product |
United States |
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